molecular formula C16H13ClF3NO3 B10856996 MRGPRX4 modulator-1

MRGPRX4 modulator-1

Cat. No.: B10856996
M. Wt: 359.73 g/mol
InChI Key: UNHAKUSQBBXQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MRGPRX4 modulator-1 is a compound that targets the Mas-related G-protein-coupled receptor X4 (MRGPRX4). This receptor is primarily involved in mediating itch sensations, particularly cholestatic itch, which is associated with liver diseases . This compound has been identified as a potential therapeutic agent for conditions related to itch and pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MRGPRX4 modulator-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity. The process typically involves:

Chemical Reactions Analysis

Types of Reactions

MRGPRX4 modulator-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

Major Products Formed

The major products formed from these reactions include the final this compound compound with specific functional groups that enhance its activity and selectivity towards the MRGPRX4 receptor .

Scientific Research Applications

MRGPRX4 modulator-1 has several scientific research applications, including:

Mechanism of Action

MRGPRX4 modulator-1 exerts its effects by binding to the MRGPRX4 receptor, a G-protein-coupled receptor. This binding triggers a cascade of intracellular signaling events, leading to the modulation of itch and pain sensations. The molecular targets and pathways involved include:

Comparison with Similar Compounds

MRGPRX4 modulator-1 can be compared with other similar compounds targeting the MRGPRX family of receptors, such as:

This compound stands out due to its high selectivity and potency towards the MRGPRX4 receptor, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C16H13ClF3NO3

Molecular Weight

359.73 g/mol

IUPAC Name

6-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-4-ethylpyridine-2-carboxylic acid

InChI

InChI=1S/C16H13ClF3NO3/c1-2-9-5-11(21-13(6-9)15(22)23)8-24-14-4-3-10(7-12(14)17)16(18,19)20/h3-7H,2,8H2,1H3,(H,22,23)

InChI Key

UNHAKUSQBBXQSU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=C1)C(=O)O)COC2=C(C=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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